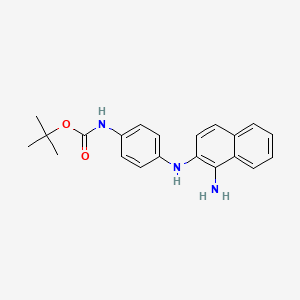
tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate
Overview
Description
Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is a chemical compound with the molecular formula C21H23N3O2 and a molecular weight of 349.43 g/mol . This compound is characterized by its light-red to brown solid form and is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate typically involves the reaction of 1-aminonaphthalen-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature .
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Reagents like sodium nitrite and hydrochloric acid are used for diazotization reactions.
Major Products Formed
Oxidation: : Formation of quinone derivatives .
Reduction: : Production of amine derivatives .
Substitution: : Generation of diazo compounds .
Scientific Research Applications
Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals , agrochemicals , and organic materials . Its applications extend to biological studies , where it is used as a probe to study protein interactions and enzyme activities .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors . The exact mechanism involves the binding of the carbamate group to the active sites of these targets, leading to modulation of biological processes .
Comparison with Similar Compounds
Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is unique due to its specific structural features and reactivity profile . Similar compounds include Naphthalene-2-amine derivatives and tert-Butyl carbamate derivatives . These compounds share similar applications but differ in their chemical behavior and efficacy .
Properties
IUPAC Name |
tert-butyl N-[4-[(1-aminonaphthalen-2-yl)amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYPUCPGHHLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















